1,3-Bis(2-bicyclo[4.2.0]octa-1,3,5-trien-3-ylethenyl)-1,1,3,3-tetramethyl disiloxane
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Overview
Description
1,3-Bis(2-bicyclo[420]octa-1,3,5-trien-3-ylethenyl)-1,1,3,3-tetramethyl disiloxane is a complex organosilicon compound It features a unique structure with bicyclo[420]octa-1,3,5-triene units attached to a disiloxane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2-bicyclo[4.2.0]octa-1,3,5-trien-3-ylethenyl)-1,1,3,3-tetramethyl disiloxane typically involves multiple steps. One common method starts with the preparation of bicyclo[4.2.0]octa-1,3,5-triene derivatives. These derivatives are then reacted with appropriate silicon-containing reagents under controlled conditions to form the desired disiloxane compound .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and other advanced techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(2-bicyclo[4.2.0]octa-1,3,5-trien-3-ylethenyl)-1,1,3,3-tetramethyl disiloxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized silicon species.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced silicon species.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silicon dioxide derivatives, while reduction can produce silane derivatives.
Scientific Research Applications
1,3-Bis(2-bicyclo[4.2.0]octa-1,3,5-trien-3-ylethenyl)-1,1,3,3-tetramethyl disiloxane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced materials and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the production of high-performance polymers and as a component in coatings and adhesives.
Mechanism of Action
The mechanism by which 1,3-Bis(2-bicyclo[4.2.0]octa-1,3,5-trien-3-ylethenyl)-1,1,3,3-tetramethyl disiloxane exerts its effects involves interactions with various molecular targets. The bicyclo[4.2.0]octa-1,3,5-triene units can participate in π-π interactions, while the disiloxane core can engage in silicon-based chemistry. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene: A simpler compound with a similar bicyclic structure.
Dimethylchloro((E)-styryl)silane: Another organosilicon compound with a different functional group arrangement.
Uniqueness
1,3-Bis(2-bicyclo[4.2.0]octa-1,3,5-trien-3-ylethenyl)-1,1,3,3-tetramethyl disiloxane is unique due to its combination of bicyclic and disiloxane structures. This dual functionality provides it with distinct chemical properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-(3-bicyclo[4.2.0]octa-1(6),2,4-trienyl)ethenyl-[2-(3-bicyclo[4.2.0]octa-1(6),2,4-trienyl)ethenyl-dimethylsilyl]oxy-dimethylsilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30OSi2/c1-26(2,15-13-19-5-7-21-9-11-23(21)17-19)25-27(3,4)16-14-20-6-8-22-10-12-24(22)18-20/h5-8,13-18H,9-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWICBKIBSOBIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C=CC1=CC2=C(CC2)C=C1)O[Si](C)(C)C=CC3=CC4=C(CC4)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30OSi2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
124221-30-3 |
Source
|
Details | Compound: Disiloxane, 1,3-bis(2-bicyclo[4.2.0]octa-1,3,5-trien-3-ylethenyl)-1,1,3,3-tetramethyl-, homopolymer | |
Record name | Disiloxane, 1,3-bis(2-bicyclo[4.2.0]octa-1,3,5-trien-3-ylethenyl)-1,1,3,3-tetramethyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=124221-30-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
390.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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